molecular formula C7H4Cl2N2O B1487501 5,7-Dichloro-1,3-benzoxazol-2-amine CAS No. 98555-67-0

5,7-Dichloro-1,3-benzoxazol-2-amine

Cat. No.: B1487501
CAS No.: 98555-67-0
M. Wt: 203.02 g/mol
InChI Key: NHDNAMKNESMSDH-UHFFFAOYSA-N
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Description

5,7-Dichloro-1,3-benzoxazol-2-amine is a useful research compound. Its molecular formula is C7H4Cl2N2O and its molecular weight is 203.02 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5,7-Dichloro-1,3-benzoxazol-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One of the primary interactions is with glucosamine-6-phosphate synthase, an enzyme involved in the biosynthesis of amino sugars . This compound inhibits the activity of glucosamine-6-phosphate synthase, thereby affecting the production of UDP-N-acetylglucosamine, a crucial intermediate in the synthesis of glycoproteins and glycolipids. Additionally, this compound has been shown to interact with bacterial proteins, inhibiting their growth and demonstrating potent antibacterial activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cytotoxicity, particularly in colorectal carcinoma cells . It influences cell function by disrupting cell signaling pathways, leading to apoptosis or programmed cell death. Furthermore, this compound affects gene expression by modulating the transcription of genes involved in cell proliferation and survival . In bacterial cells, it inhibits cell wall synthesis, leading to cell lysis and death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of glucosamine-6-phosphate synthase, inhibiting its enzymatic activity . This binding interaction prevents the conversion of fructose-6-phosphate to glucosamine-6-phosphate, thereby disrupting the biosynthesis of essential amino sugars. Additionally, this compound can inhibit other enzymes involved in bacterial cell wall synthesis, leading to the accumulation of toxic intermediates and cell death . The compound also affects gene expression by binding to DNA and interfering with transcription factors, resulting in altered gene expression profiles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In bacterial cultures, continuous exposure results in the development of resistance mechanisms, highlighting the need for careful monitoring of its use .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound exhibits potent antimicrobial and anticancer activities without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects are also evident, with a narrow therapeutic window between effective and toxic doses. These findings underscore the importance of dose optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes, affecting metabolic flux and altering metabolite levels. Additionally, this compound can influence the activity of enzymes involved in the biosynthesis of nucleotides and amino acids, thereby impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic anion transporters, where it accumulates in the cytoplasm . Within tissues, this compound is distributed based on its affinity for various binding proteins, leading to differential localization and accumulation . This selective distribution can influence the compound’s efficacy and toxicity in different tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals . For instance, phosphorylation of the compound can direct it to the nucleus, where it can modulate gene expression by interacting with transcription factors . This subcellular localization is essential for the compound’s ability to exert its biochemical effects.

Properties

IUPAC Name

5,7-dichloro-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDNAMKNESMSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.